5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Description
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 845546-25-0) is a pyrrolidone derivative featuring a 5-oxo-pyrrolidine core with a carboxylic acid at position 3 and a pyridin-2-ylmethyl substituent at position 1 .
Properties
IUPAC Name |
5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPMSWGSBQSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406484 | |
| Record name | 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845546-25-0 | |
| Record name | 5-Oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with pyridin-2-ylmethylamine. This reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The product is usually isolated as a white crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at position 5 and the pyridinylmethyl substituent undergo selective oxidation under varying conditions:
Key Findings :
- Oxidation of the pyrrolidine ring’s oxo group is sterically hindered, favoring side-chain modifications.
- Pyridinylmethyl groups enhance stability against over-oxidation due to conjugation effects .
Reduction Reactions
The oxo group and carboxylic acid moiety participate in selective reductions:
Mechanistic Insight :
- NaBH₄ selectively reduces the oxo group to a hydroxyl without affecting the carboxylic acid .
- Catalytic hydrogenation saturates the pyrrolidine ring but leaves the pyridine ring intact .
Substitution Reactions
The pyridinylmethyl group and carboxylic acid enable nucleophilic/electrophilic substitutions:
Applications :
- Hydroxamic acid derivatives show inhibitory activity against matrix metalloproteinases (MMPs) with IC₅₀ values < 1 µM .
- Amide derivatives are precursors for protease inhibitors and kinase modulators .
C–H Functionalization
Directed C(sp³)–H activation enables late-stage diversification:
| Catalyst | Directing Group | Reagent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 8-Aminoquinoline | Aryl boronic acid | 4-Aryl-5-oxo-pyrrolidine-3-carboxylic acid | 55% | |
| Rh₂(esp)₂ | None | Diazo compound | β-Lactam fused derivatives | 48% |
Synthetic Utility :
- Palladium-catalyzed arylation introduces sterically demanding groups at position 4, enhancing binding to BACE-1 (IC₅₀ = 0.8 µM) .
- Rhodium-mediated cyclopropanation forms strained intermediates for antibiotic development .
Comparative Reactivity with Analogues
The pyridinylmethyl group confers unique reactivity compared to thienyl or phenyl derivatives:
Mechanistic Considerations
- Electronic Effects : The pyridine ring withdraws electrons via conjugation, polarizing the pyrrolidine ring and directing electrophiles to the oxo group .
- Steric Effects : The pyridinylmethyl group shields the C4 position, favoring C5 and side-chain reactivity in substitution reactions .
- Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structure of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid suggests potential activity against various pathogens due to its ability to interact with biological membranes and inhibit enzyme functions critical for microbial survival .
1.2 Anticancer Properties
Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells. The specific compound may have similar effects, particularly in targeting cancer cell lines resistant to conventional therapies. Preliminary data suggest that this compound can inhibit cell proliferation and promote cell cycle arrest .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of nucleotides or amino acids, which are crucial for cellular function and growth .
2.2 Neuroscience Research
The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its potential modulation of neurotransmitter receptors could provide insights into treatments for neurological disorders .
Synthetic Applications
3.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrrolidine derivatives. Its functional groups allow for further chemical modifications, enabling the synthesis of novel compounds with targeted biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid to its receptor, thereby modulating neurotransmission. Similarly, as a histamine-N-methyl transferase inhibitor, it may prevent the methylation of histamine, affecting histamine signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridin-2-ylmethyl vs.
- Aromatic Substitutents: The phenylamino group in ’s compound enhances π-stacking and hydrogen bonding, whereas the trimethoxyphenyl group in increases lipophilicity, favoring membrane penetration .
- Heterocyclic vs. Aliphatic Substituents: Thiadiazole () and morpholinomethyl () groups introduce diverse electronic profiles, affecting solubility and target binding .
Physical Properties
- Melting Points: Range from 168°C (phenylamino derivative) to >300°C (SK-119 in ), reflecting differences in crystal packing and intermolecular forces .
- Racemic Mixtures : The p-tolyl derivative () crystallizes as a 1:1 enantiomeric mixture, suggesting challenges in chiral resolution for bioactive applications .
Biological Activity
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS No. 845546-25-0) is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.22 g/mol. The compound is characterized by the presence of a pyridine ring, which is known for its role in enhancing biological activity through various mechanisms, including hydrogen bonding and π-stacking interactions.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit the Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1), which is crucial in the development of Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating a strong affinity for the enzyme. This activity is attributed to the interaction of the compound's aryl appendage with the BACE-1 enzyme's S2' subsite, enhancing its potential as a therapeutic agent against neurodegenerative diseases .
Antimicrobial Properties
In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity. Various studies indicate that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, similar pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: BACE-1 Inhibition
A study focused on the directed C(sp³)–H activation of 5-Oxopyrrolidine derivatives revealed their capability to inhibit BACE-1 effectively. The study synthesized various derivatives and assessed their inhibitory activities, demonstrating that modifications to the aryl group significantly impacted efficacy .
Case Study 2: Antimicrobial Testing
In vitro evaluations of pyrrolidine derivatives indicated that certain substitutions on the pyrrolidine ring enhance antibacterial activity. Compounds with electron-donating groups showed improved inhibition against E. coli and Bacillus mycoides, suggesting that structural modifications can optimize bioactivity .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation of pyridine derivatives with pyrrolidine precursors. For example, parallel solution-phase approaches (used for structurally similar compounds) involve sequential functionalization of the pyrrolidine core and amidation reactions . Key optimizations include controlling reaction temperature (e.g., reflux in toluene or DMF) and using catalysts like palladium or copper for cyclization steps . Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyrrolidine and pyridine rings. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and carboxylic acid (COOH) groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated in studies of analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) be applied to predict the reactivity and stability of this compound?
- Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA software) model molecular geometry, electron distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on similar 5-oxo-pyrrolidine compounds used DFT to correlate experimental NMR chemical shifts with theoretical values, validating conformational stability . Such analyses guide synthetic modifications to enhance thermal or oxidative stability.
Q. What experimental approaches resolve contradictions in reported biological activities of structurally related pyrrolidine derivatives?
- Methodological Answer: Discrepancies in antimicrobial or enzyme-inhibition data may arise from variations in assay conditions (e.g., pH, solvent, or bacterial strains). A systematic approach involves:
- Replicating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Conducting structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., pyridinyl vs. phenyl groups) .
- Validating results with orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability tests).
Q. How does stereochemistry at the pyrrolidine ring influence the compound’s interactions with biological targets, and what methods determine enantiomeric purity?
- Methodological Answer: Chiral centers in the pyrrolidine ring can drastically alter binding affinity. For example, (R)- and (S)-enantiomers of analogous compounds showed distinct inhibitory effects in kinase assays . Enantiomeric purity is assessed via chiral HPLC or polarimetry, while asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) ensure stereochemical control during synthesis .
Data-Driven Research Challenges
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer: Crystallization difficulties often arise from the compound’s polar carboxylic acid group. Strategies include:
- Screening solvent systems (e.g., ethanol/water mixtures).
- Using co-crystallization agents (e.g., ammonium salts).
- Employing slow evaporation or cooling methods, as described for structurally similar oxo-pyrrolidine derivatives .
Q. How can researchers design SAR studies to evaluate the role of the pyridin-2-ylmethyl substituent in modulating pharmacokinetic properties?
- Methodological Answer: SAR studies should compare analogs with varying substituents (e.g., pyridinyl, benzyl, or morpholinomethyl groups) . Key parameters include:
- LogP measurements (via shake-flask or HPLC) to assess lipophilicity.
- Metabolic stability assays (e.g., liver microsomes) to evaluate susceptibility to oxidation.
- Permeability studies (e.g., Caco-2 cell monolayers) to predict oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
